molecular formula C19H18ClN3OS B14963719 1-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(4-methylphenyl)urea

1-{2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]ethyl}-3-(4-methylphenyl)urea

Cat. No.: B14963719
M. Wt: 371.9 g/mol
InChI Key: JFVPSGIVJCMYMF-UHFFFAOYSA-N
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Description

3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA is a synthetic organic compound that features a thiazole ring, a chlorophenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA typically involves the reaction of 4-(4-chlorophenyl)-1,3-thiazole-2-amine with 4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]ETHYL}-1-(4-METHYLPHENYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and chlorophenyl group contribute to its potential as an antimicrobial agent, while the methylphenyl group enhances its stability and solubility.

Properties

Molecular Formula

C19H18ClN3OS

Molecular Weight

371.9 g/mol

IUPAC Name

1-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]-3-(4-methylphenyl)urea

InChI

InChI=1S/C19H18ClN3OS/c1-13-2-8-16(9-3-13)22-19(24)21-11-10-18-23-17(12-25-18)14-4-6-15(20)7-5-14/h2-9,12H,10-11H2,1H3,(H2,21,22,24)

InChI Key

JFVPSGIVJCMYMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCC2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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